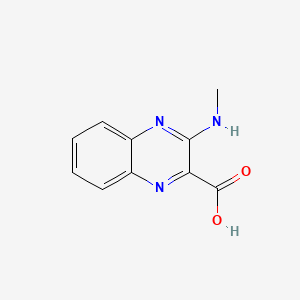

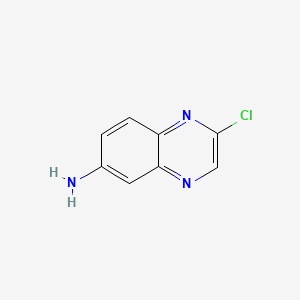

2-Cloroquinoxalin-6-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloroquinoxalin-6-amine is a chemical compound that is widely used in scientific research . It is a solid substance with a molecular weight of 178.62 . The compound is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The synthesis of quinoxalines has been intensively studied in the past, especially because of the diverse biological activities ascribed to many representatives of this class of compounds .Molecular Structure Analysis

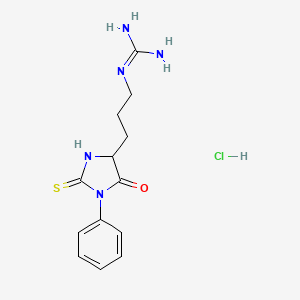

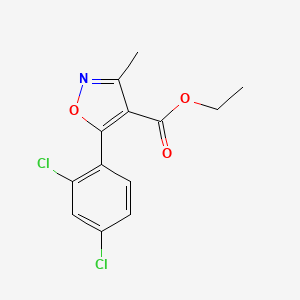

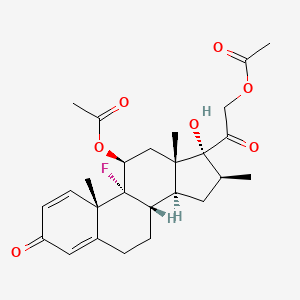

The molecular formula of 2-Chloroquinoxalin-6-amine is C8H6ClN3 . The InChI key is AKNAVSYGOUQYQF-UHFFFAOYSA-N .Chemical Reactions Analysis

The direct C–H multifunctionalization of quinoxalin-2(1H)-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities and chemical profile . This process mainly covers reaction methods for the simultaneous introduction of C–C bonds and C–RF/C/O/N/Cl/S/D bonds into quinoxalin-2(1H)-ones and their reaction mechanisms .Physical And Chemical Properties Analysis

2-Chloroquinoxalin-6-amine is a solid substance with a molecular weight of 178.62 . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Materiales Electroluminiscentes

Los compuestos basados en quinoxalina, incluida la 2-Cloroquinoxalin-6-amina, se han incorporado a los diodos emisores de luz orgánicos (OLED). Sus propiedades electrónicas únicas contribuyen a una electroluminiscencia eficiente, lo que los hace valiosos para las tecnologías de visualización.

Estas aplicaciones resaltan la versatilidad de la this compound y sus derivados. Los investigadores continúan explorando nuevas rutas de síntesis y funcionalizaciones para mejorar sus propiedades y ampliar sus aplicaciones. Si necesita más detalles o campos adicionales, no dude en preguntar

Mecanismo De Acción

Target of Action

Quinoxaline derivatives, such as chloroquine, have been known to target heme polymerase in malarial trophozoites . The CDK4/6 complex, which acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase, is another potential target .

Mode of Action

Chloroquine, a related compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This inhibition causes Plasmodium species to continue accumulating toxic heme, leading to the death of the parasite .

Biochemical Pathways

Related compounds like chloroquine are known to interfere with the heme pathway in plasmodium species .

Pharmacokinetics

Chloroquine, a related compound, is known to have a long duration of action with a half-life of 20-60 days . It is extensively distributed, with a volume of distribution of 200 to 800 L/kg when calculated from plasma concentrations . Chloroquine is 60% bound to plasma proteins and equally cleared by the kidney and liver .

Result of Action

Related compounds like chloroquine are known to cause the accumulation of toxic heme in plasmodium species, leading to the death of the parasite .

Safety and Hazards

Direcciones Futuras

Quinoxaline derivatives are of relevant interest in medicinal chemistry because of a wide range of pharmacological and biological activities, such as antitumor, anticancer . This suggests that 2-Chloroquinoxalin-6-amine and related compounds could have potential applications in the development of new therapeutic agents .

Propiedades

IUPAC Name |

2-chloroquinoxalin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-8-4-11-7-3-5(10)1-2-6(7)12-8/h1-4H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNAVSYGOUQYQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669194 |

Source

|

| Record name | 2-Chloroquinoxalin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112928-27-5 |

Source

|

| Record name | 2-Chloroquinoxalin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.